molecular formula C9H17NO2 B1278441 Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate CAS No. 938-54-5

Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate

Cat. No.: B1278441
CAS No.: 938-54-5
M. Wt: 171.24 g/mol
InChI Key: CUDOPASYFARLIF-QMMMGPOBSA-N
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Description

Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, when combined with N-tosylimines and an organic phosphine catalyst, undergoes [4 + 2] annulation to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are generated with complete regioselectivity and high yields, providing a significant method for synthesizing functionalized tetrahydropyridines, a valuable class of compounds in chemical research (Zhu, Lan, & Kwon, 2003).

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol, a derivative of this compound, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed, post-polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This discovery has implications in polymer chemistry, particularly in the synthesis of homopolymers and diblock copolymers (Elladiou & Patrickios, 2012).

Intermediate in Pesticide Synthesis

Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, related to the compound , serves as an important intermediate in the synthesis of the pesticide chlorantraniliprole. This work described a route for the pyrazole synthesis with a total yield of 43.1%, demonstrating its significance in the development of agricultural chemicals (Ju, 2014).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes selective cyclocondensation, is used to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds have applications in the field of heterocyclic chemistry and are potential precursors for various pharmaceuticals (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Development of Nucleoside Analogs

The 2-(diphenylphosphino)ethyl group, another derivative, is used as a carboxyl-protecting group in peptide chemistry. It's easily introduced and stable under standard peptide synthesis conditions, highlighting its utility in biochemical and pharmaceutical research (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Synthesis of DNA Fragments

2-(2-Pyridyl)ethyl, a related protecting group, is used in the synthesis of oligodeoxyribonucleotides by the phosphoramidite method. This group's stability to alkali and acid and ease of removal under mild conditions make it crucial in the field of molecular biology and genetics (Takaku, Watanabe, & Hamamoto, 1987).

Safety and Hazards

The safety and hazards associated with esters can vary widely depending on their specific structure. Some esters, such as ethyl acetate, are considered hazardous and can cause serious eye irritation and specific target organ toxicity .

Future Directions

The future directions for research and development involving esters are vast and varied. They range from the development of new synthesis methods to the exploration of novel applications in fields such as medicine and materials science .

Properties

IUPAC Name

ethyl (2S)-1-ethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOPASYFARLIF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449162
Record name Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-54-5
Record name Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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